2-Quinoxalinecarboxylic acid, 1,4-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Quinoxalinecarboxylic acid, 1,4-dioxide is a heterocyclic compound that belongs to the class of quinoxaline 1,4-dioxides. The presence of two N-oxide fragments in the structure of quinoxaline 1,4-dioxides endows them with a wide spectrum of biological properties, including antibacterial, antitumor, antiparasitic, anti-inflammatory, antioxidant, and herbicidal activities .
Preparation Methods
The synthesis of 2-Quinoxalinecarboxylic acid, 1,4-dioxide typically involves the direct oxidation of quinoxaline derivatives . One common method includes the use of hydrogen peroxide as an oxidizing agent under acidic conditions. Industrial production methods may involve more scalable and efficient processes, such as catalytic oxidation using metal catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
2-Quinoxalinecarboxylic acid, 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the N-oxide groups back to the parent quinoxaline structure.
Substitution: Nucleophilic aromatic substitution reactions can introduce various substituents at different positions on the quinoxaline ring.
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions . Major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted quinoxaline derivatives with enhanced biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its antitumor properties have been explored for potential use in cancer therapy.
Mechanism of Action
The mechanism of action of 2-Quinoxalinecarboxylic acid, 1,4-dioxide involves its interaction with various molecular targets and pathways. The compound’s N-oxide fragments can generate reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components . This oxidative stress can result in the inhibition of bacterial growth, induction of apoptosis in cancer cells, and other biological effects .
Comparison with Similar Compounds
2-Quinoxalinecarboxylic acid, 1,4-dioxide can be compared with other quinoxaline derivatives, such as:
6-Chloro-2-quinoxalinecarboxylic acid, 1,4-dioxide: Known for its antibacterial activity against gram-positive bacteria.
3-Methylquinoxaline, 1,4-dioxide: Exhibits antimycobacterial activity and is being studied for its potential in treating tuberculosis.
The uniqueness of this compound lies in its broad spectrum of biological activities and its potential for modification to enhance specific properties .
Properties
IUPAC Name |
1-oxido-4-oxoquinoxalin-4-ium-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-9(13)8-5-10(14)6-3-1-2-4-7(6)11(8)15/h1-5H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSUJWYXGUYPCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=C[N+]2=O)C(=O)O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170875 |
Source
|
Record name | 2-Quinoxalinecarboxylic acid, 1,4-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20170875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17987-99-4 |
Source
|
Record name | 2-Quinoxalinecarboxylic acid, 1,4-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20170875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.